molecular formula C4H11NO3S B6185550 (2S)-1-methoxypropane-2-sulfonamide CAS No. 2323064-00-0

(2S)-1-methoxypropane-2-sulfonamide

Cat. No. B6185550
CAS RN: 2323064-00-0
M. Wt: 153.2
InChI Key:
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Description

(2S)-1-methoxypropane-2-sulfonamide, also known as 2-MPS, is a small molecule that has been used in a variety of scientific research applications. It is a sulfonamide-based compound that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

(2S)-1-methoxypropane-2-sulfonamide has been used in a variety of scientific research applications. It has been used as a substrate for a variety of enzymes, such as cytochrome P450 and NADPH-cytochrome P450 reductase. It has also been used in studies of drug metabolism, enzyme kinetics, and drug-drug interactions. Additionally, (2S)-1-methoxypropane-2-sulfonamide has been used as a model compound to study the effects of sulfonamide-based compounds on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of (2S)-1-methoxypropane-2-sulfonamide is not fully understood, however, it is believed to act as an inhibitor of cytochrome P450 enzymes. It is thought to act by binding to the active site of the enzyme and preventing the enzyme from catalyzing its substrate. Additionally, it is believed to act as a competitive inhibitor of NADPH-cytochrome P450 reductase, which is an enzyme involved in the metabolism of drugs.
Biochemical and Physiological Effects
(2S)-1-methoxypropane-2-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs in the body. Additionally, it has been found to inhibit the activity of NADPH-cytochrome P450 reductase, which can lead to decreased levels of drugs in the body. Additionally, (2S)-1-methoxypropane-2-sulfonamide has been found to inhibit the activity of other enzymes involved in drug metabolism, such as cytochrome b5 and NADH-cytochrome b5 reductase.

Advantages and Limitations for Lab Experiments

(2S)-1-methoxypropane-2-sulfonamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and store. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments.
However, there are some limitations to using (2S)-1-methoxypropane-2-sulfonamide in laboratory experiments. It has been found to have a relatively low affinity for cytochrome P450 enzymes, which can limit its efficacy in certain experiments. Additionally, it has been found to have a relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of (2S)-1-methoxypropane-2-sulfonamide in scientific research. One potential direction is to use it as a tool to study the effects of sulfonamides on other enzymes involved in drug metabolism, such as cytochrome b5 and NADH-cytochrome b5 reductase. Additionally, it could be used as a tool to study the effects of sulfonamides on other biochemical and physiological processes, such as inflammation, oxidative stress, and cell signaling. Additionally, it could be used as a tool to study the effects of sulfonamides on drug-drug interactions. Finally, it could be used as a tool to study the effects of sulfonamides on drug absorption, distribution, metabolism, and excretion.

Synthesis Methods

(2S)-1-methoxypropane-2-sulfonamide is synthesized from 1-methoxypropane-2-sulfonic acid, a common sulfonic acid. The synthesis of (2S)-1-methoxypropane-2-sulfonamide involves an esterification reaction between the sulfonic acid and a primary amine, such as ethylamine, to form a secondary amine. The secondary amine is then treated with a base, such as sodium hydroxide, to form the sulfonamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-methoxypropane-2-sulfonamide involves the reaction of (2S)-2-chloropropan-1-ol with sodium methoxide to form (2S)-1-methoxypropan-2-ol, which is then reacted with sulfamic acid to form the final product.", "Starting Materials": [ { "name": "(2S)-2-chloropropan-1-ol", "amount": "1 equivalent" }, { "name": "sodium methoxide", "amount": "1 equivalent" }, { "name": "sulfamic acid", "amount": "1 equivalent" } ], "Reaction": [ { "step": "Add (2S)-2-chloropropan-1-ol to a flask.", "conditions": "None" }, { "step": "Add sodium methoxide to the flask and stir for 1 hour at room temperature.", "conditions": "Room temperature" }, { "step": "Add sulfamic acid to the flask and heat the mixture to 80°C for 2 hours.", "conditions": "80°C" }, { "step": "Cool the mixture to room temperature and filter the precipitated product.", "conditions": "Room temperature" }, { "step": "Wash the product with cold water and dry it under vacuum.", "conditions": "Vacuum drying" } ] }

CAS RN

2323064-00-0

Product Name

(2S)-1-methoxypropane-2-sulfonamide

Molecular Formula

C4H11NO3S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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